Benzamide, 2-methoxy-N,N,6-trimethyl-

Description

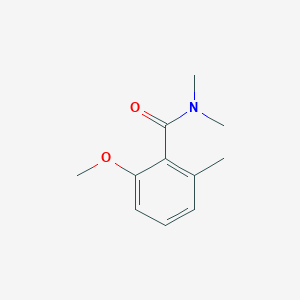

"Benzamide, 2-methoxy-N,N,6-trimethyl-" is a substituted benzamide derivative characterized by a methoxy group at the 2-position, two methyl groups on the amide nitrogen (N,N-dimethyl), and an additional methyl group at the 6-position of the benzamide core. Substitutions at the 2-, 6-, and N-positions are known to influence solubility, stability, and biological activity, as seen in similar compounds .

Properties

CAS No. |

82780-48-1 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-methoxy-N,N,6-trimethylbenzamide |

InChI |

InChI=1S/C11H15NO2/c1-8-6-5-7-9(14-4)10(8)11(13)12(2)3/h5-7H,1-4H3 |

InChI Key |

FCVXCHPIKRTORL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C(=O)N(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features of "Benzamide, 2-methoxy-N,N,6-trimethyl-" with analogous compounds:

Key Observations :

- N,N-Dimethyl : This substitution increases lipophilicity, which may improve blood-brain barrier penetration compared to unsubstituted amides (e.g., Rip-B) .

- 6-Methyl Group : Similar to 6-methanesulfonamido in , a methyl group at the 6-position could sterically hinder interactions but improve metabolic stability .

Tyrosinase Inhibition

- N'-phenylbenzohydrazide (IC₅₀ = 10.5 μM) and N-(benzoyloxy)benzamide (IC₅₀ = 2.5 μM) exhibit potent tyrosinase inhibition, surpassing kojic acid (44.6 μM) .

Anticancer Activity

- Benzamide derivatives in show selective binding to Topoisomerase IIα (Topo IIα), with 5N3 and 5N7 identified as promising candidates . The 2-methoxy and 6-methyl groups in the target compound could enhance DNA intercalation, similar to mGlu5 PAMs in .

Metabolic Stability

Physicochemical Properties

- Solubility : The 2-methoxy and N,N-dimethyl groups may improve aqueous solubility compared to fully aromatic analogs (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) .

- Stability : Methyl groups at the 6-position and N,N-dimethyl substitution likely enhance resistance to oxidative degradation, as seen in structurally similar compounds .

Q & A

Basic: What are the recommended synthetic routes for Benzamide, 2-methoxy-N,N,6-trimethyl-?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from substituted benzoyl chlorides or hydroxylamine derivatives. A general approach includes:

- Step 1: Reacting a benzoyl chloride precursor (e.g., 2-methoxy-6-methylbenzoyl chloride) with N,N-dimethylamine under Schotten-Baumann conditions to form the amide bond. Temperature control (0–5°C) and pH adjustment (using Na₂CO₃) are critical to prevent side reactions .

- Step 2: Introducing methoxy groups via nucleophilic substitution or protecting-group strategies. For example, methoxylation can be achieved using methyl iodide in the presence of a base like K₂CO₃ in DMF at 60–80°C .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: How should researchers handle safety and hazard analysis during synthesis?

Methodological Answer:

- Risk Assessment: Follow guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Key hazards include mutagenicity (Ames II testing showed low but non-zero risk) and decomposition upon heating .

- PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., dichloromethane) .

- Waste Management: Neutralize acidic/basic byproducts before disposal. Collect halogenated solvents separately for approved waste treatment .

Advanced: How can structural contradictions in spectroscopic data be resolved?

Methodological Answer:

- X-ray Crystallography: Use single-crystal X-ray diffraction (SHELX suite) to resolve ambiguities in NMR or IR data. SHELXL refinement can clarify bond angles and torsional strain in the benzamide core .

- Complementary Techniques: Combine 2D NMR (e.g., HSQC, HMBC) to assign methoxy and methyl group positions. Mass spectrometry (HRMS-ESI) verifies molecular ion peaks .

- Case Study: In related benzamides, crystallography resolved conflicting NOE effects by confirming spatial proximity of N,N-dimethyl groups to the methoxy substituent .

Advanced: What computational methods predict the compound’s biological interactions?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. The 2-methoxy group’s electron density maps (DFT calculations at B3LYP/6-31G*) inform pharmacophore models .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, critical for blood-brain barrier penetration predictions .

- ADMET Prediction: Tools like SwissADME evaluate logP (≈2.8) and solubility (<10 µM), highlighting potential bioavailability issues .

Basic: What characterization techniques are essential for this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Analysis: HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm .

- Thermal Stability: DSC to detect decomposition above 150°C .

Advanced: How to analyze reaction kinetics or mechanisms for derivative synthesis?

Methodological Answer:

- Kinetic Profiling: Use in-situ FTIR or UV-Vis spectroscopy to monitor amide bond formation. Pseudo-first-order kinetics are typical for acyl chloride-amine reactions .

- Isotope Labeling: ¹⁸O labeling in methoxy groups (via H₂¹⁸O exchange) traces regioselectivity in substitution reactions .

- Mechanistic Probes: Add radical scavengers (e.g., TEMPO) to distinguish between ionic vs. radical pathways in halogenation steps .

Basic: What are key considerations for purification?

Methodological Answer:

- Solvent Selection: Use EtOAc for extraction (high solubility of polar byproducts). Avoid DCM if the compound forms stable solvates .

- Chromatography: Optimize silica gel mesh size (230–400) for better resolution of N,N-dimethyl and methoxy regioisomers .

- Crystallization: Slow cooling from ethanol yields larger crystals suitable for X-ray analysis .

Advanced: How to address mutagenicity concerns in biological assays?

Methodological Answer:

- Ames II Testing: Pre-screen the compound using Salmonella typhimurium TA98 and TA100 strains with/without S9 metabolic activation. Compare results to benzyl chloride (negative control) .

- Mitigation Strategies: Introduce electron-withdrawing substituents (e.g., trifluoromethyl) to reduce electrophilic potential of the amide group .

- In Silico Tools: Use Derek Nexus to predict structural alerts for mutagenicity based on the anomeric amide scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.